5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide
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Overview
Description
5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a sulfonamide group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate α-bromoketone under mild conditions.
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the imidazo[1,2-a]pyridine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Ethylation and methoxylation: The final steps involve the ethylation and methoxylation of the benzene ring, which can be carried out using ethyl iodide and sodium methoxide, respectively.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as considerations for cost-effectiveness and environmental impact, would be essential. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Due to its sulfonamide group, it may exhibit antibacterial or antifungal properties, making it a candidate for drug development.
Biological Studies: The compound can be used to study enzyme inhibition and protein binding interactions.
Chemical Biology: It can serve as a probe to investigate cellular pathways and molecular mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The imidazo[1,2-a]pyridine moiety may interact with nucleic acids or proteins, affecting their function and stability. The compound’s overall effect is a result of these combined interactions, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
Imidazo[1,2-a]pyridines: These compounds have the imidazo[1,2-a]pyridine core and are known for their medicinal properties.
Uniqueness
5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide is unique due to the combination of the sulfonamide group with the imidazo[1,2-a]pyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H23N3O3S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
5-ethyl-2-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H23N3O3S/c1-4-17-10-11-21(29-3)22(13-17)30(27,28)25-19-9-5-8-18(14-19)20-15-26-12-6-7-16(2)23(26)24-20/h5-15,25H,4H2,1-3H3 |
InChI Key |
XOFPPVAIOYLNSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=C(C4=N3)C |
Origin of Product |
United States |
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